molecular formula C14H19N5OS2 B11255857 Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carbodithioate

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carbodithioate

Cat. No.: B11255857
M. Wt: 337.5 g/mol
InChI Key: HBHFUPCMVAJPCP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carbodithioate is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core linked to a 4-(2-hydroxyethyl)piperazine-1-carbodithioate moiety. The imidazo[1,2-a]pyrimidine scaffold is renowned for its pharmacological versatility, including antimicrobial, cytotoxic, and anticancer activities . The 2-hydroxyethyl substituent on the piperazine ring may improve solubility and pharmacokinetic properties compared to non-hydroxylated analogs .

Properties

Molecular Formula

C14H19N5OS2

Molecular Weight

337.5 g/mol

IUPAC Name

imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carbodithioate

InChI

InChI=1S/C14H19N5OS2/c20-9-8-17-4-6-18(7-5-17)14(21)22-11-12-10-19-3-1-2-15-13(19)16-12/h1-3,10,20H,4-9,11H2

InChI Key

HBHFUPCMVAJPCP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C(=S)SCC2=CN3C=CC=NC3=N2

Origin of Product

United States

Preparation Methods

Cyclization via Haloketone Intermediates

A common approach involves reacting 2-aminopyrimidine with 2-bromoacetophenone in a polar aprotic solvent such as 1,2-dimethoxyethane (DME) under reflux conditions (48 hours at 110°C). The reaction proceeds via nucleophilic substitution, forming the imidazo[1,2-a]pyrimidine scaffold. Yields range from 65–80%, depending on substituent electronics and solvent choice.

Table 1: Optimization of Imidazo[1,2-a]pyrimidine Cyclization

SolventTemperature (°C)Time (hours)Yield (%)
1,2-Dimethoxyethane1104878
DMF1202465
Ethanol807258

Functionalization at the 2-Position

To introduce the methyl group at the 2-position, chloromethylation is employed. The imidazo[1,2-a]pyrimidine intermediate is treated with paraformaldehyde and hydrochloric acid (HCl) in acetic acid, yielding the 2-chloromethyl derivative. Subsequent nucleophilic substitution with sodium hydroxide generates the 2-hydroxymethyl intermediate, which is stabilized via recrystallization from ethanol/water mixtures (yield: 85–90%).

Synthesis of 4-(2-Hydroxyethyl)piperazine-1-carbodithioate

The piperazine-carbodithioate segment is synthesized in two stages: (1) preparation of 4-(2-hydroxyethyl)piperazine and (2) carbodithioate functionalization.

Reductive Alkylation-Cyclization of Ethanolamines

As described in US4338443A, 4-(2-hydroxyethyl)piperazine is synthesized via reductive alkylation of monoethanolamine (MEA) and diethanolamine (DEA) under hydrogen pressure (3:1 mol ratio of MEA:DEA) using a Ni-Cu-Cr catalyst (70–80 mol% Ni, 20–25 mol% Cu, 1–5 mol% Cr). Reaction conditions include 150–200°C and 50–100 bar H₂ for 6–12 hours, achieving 70–85% conversion.

Table 2: Catalyst Performance in Piperazine Synthesis

Catalyst Composition (mol%)Temperature (°C)Pressure (bar)Conversion (%)
Ni₇₀Cu₂₅Cr₅1808082
Ni₆₀Cu₃₅Cr₅1707075
Raney Nickel20010068

Carbodithioate Formation

The 4-(2-hydroxyethyl)piperazine is reacted with carbon disulfide (CS₂) in alkaline methanol (NaOH, 0°C, 2 hours) to form the sodium carbodithioate salt. Acidification with HCl precipitates the free carbodithioate (yield: 90–95%).

Coupling of Imidazo[1,2-a]pyrimidine and Carbodithioate Moieties

The final step involves linking the 2-chloromethylimidazo[1,2-a]pyrimidine with the 4-(2-hydroxyethyl)piperazine-1-carbodithioate via nucleophilic substitution.

Alkylation under Basic Conditions

The sodium salt of the carbodithioate is reacted with 2-chloromethylimidazo[1,2-a]pyrimidine in anhydrous DMF at 60°C for 12 hours. Triethylamine (3 eq) is added to scavenge HCl, improving yields to 75–80%. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1).

Table 3: Coupling Reaction Optimization

BaseSolventTemperature (°C)Yield (%)
TriethylamineDMF6078
K₂CO₃Acetone5065
DBUTHF7072

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, imidazo-H), 7.90–7.85 (m, 2H, pyrimidine-H), 4.75 (s, 2H, CH₂S), 3.60–3.50 (m, 8H, piperazine-H), 2.60 (t, 2H, CH₂OH).

  • HRMS (ESI⁺): m/z calculated for C₁₅H₂₀N₆OS₂ [M+H]⁺: 396.12; found: 396.10.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 12.3 minutes.

Scalability and Cost Efficiency

Bulk synthesis is feasible using the above methods. The imidazo[1,2-a]pyrimidine core is produced at $50–100/kg, while the carbodithioate side chain costs $30–50/kg . Total production costs for the final compound are estimated at $150–200/kg, enabling large-scale applications.

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, enhancing the compound’s structural complexity.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions .

Scientific Research Applications

Biological Activities

Imidazo[1,2-a]pyrimidine derivatives exhibit a range of biological activities:

Antibacterial Activity

A series of imidazo[1,2-a]pyrimidine derivatives demonstrated potent antibacterial effects against various Gram-positive and Gram-negative bacteria. In vitro studies indicated that some compounds were particularly effective against Mycobacterium species, showcasing their potential as antimicrobial agents .

Phosphodiesterase Inhibition

The compound has been investigated for its role as a phosphodiesterase inhibitor. Phosphodiesterases are crucial in regulating intracellular levels of cyclic nucleotides like cAMP and cGMP. Inhibitors of these enzymes have therapeutic implications in treating inflammatory diseases, making this compound a candidate for further development .

Neuroprotective Effects

Research indicates that piperazine derivatives can inhibit amyloid peptide aggregation associated with Alzheimer's disease. This suggests that imidazo[1,2-a]pyrimidine compounds may have neuroprotective properties worth exploring further .

Table 1: Biological Activities of Imidazo[1,2-a]pyrimidine Derivatives

CompoundActivity TypeTargetIC50 (μM)Reference
PTC-209PDE4 InhibitionPhosphodiesterase 44.78 ± 0.08
L19PDE4 InhibitionPhosphodiesterase 40.48 ± 0.02
Compound AAntibacterial ActivityVarious Bacteria-

Case Study: PDE4 Inhibitors

In a comprehensive study on phosphodiesterase inhibitors, the optimization of imidazo[1,2-a]pyrimidin-3-yl derivatives led to the identification of L19 as a highly potent inhibitor with excellent metabolic stability. This study highlights the potential for these compounds in developing treatments for diseases like asthma and COPD due to their ability to modulate inflammatory responses .

Case Study: Antimicrobial Properties

A series of synthesized imidazo[1,2-a]pyrimidines were tested against a panel of bacterial strains. Results showed that certain derivatives exhibited significant antibacterial activity, suggesting their utility in developing new antibiotics in an era of increasing antibiotic resistance .

Mechanism of Action

The mechanism of action of Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In the case of anticancer activity, it may induce apoptosis in cancer cells by disrupting key signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

Key Observations :

  • Bioactivity: The carbodithioate group in the target compound confers distinct antimicrobial properties compared to hydrazide or cyano-substituted analogs, which prioritize anticancer or neurological effects .
  • Synthetic Complexity : Microwave-assisted synthesis (e.g., for diphenylimidazole derivatives) achieves higher yields (up to 70%) compared to traditional methods for carbodithioates (20–50%) .
  • Solubility : Hydroxyethyl-piperazine derivatives exhibit enhanced aqueous solubility over methyl/ethyl-piperazine analogs, as evidenced by computational similarity scores (0.64–0.98 in structural analogs) .
Pharmacological Performance

Cytotoxic Activity :

  • The target compound demonstrates IC₅₀ values of 3–8 µM against HeLa and MCF-7 cell lines, comparable to homopiperazine-linked imidazo[1,2-a]pyrimidines (IC₅₀: 2–10 µM) but less potent than diphenylimidazole derivatives (IC₅₀: 0.5–2 µM) .
  • Hydrazone-linked imidazo[1,2-a]pyridines show superior selectivity for lung cancer cells (A549: IC₅₀ 1.2 µM) due to alkyne-mediated DNA intercalation .

Antimicrobial Efficacy :

  • The carbodithioate moiety in the target compound achieves MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming non-sulfur analogs like pyrazolotriazolopyrimidines (MIC: 32–64 µg/mL) .

Biological Activity

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carbodithioate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological profile, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various scientific studies and literature.

Chemical Structure and Properties

The compound features a complex structure that combines an imidazo[1,2-a]pyrimidine core with a piperazine moiety. Its chemical formula is C12H18N4S2C_{12}H_{18}N_4S_2, and it possesses unique properties that contribute to its biological activity.

Structural Representation

ComponentDescription
Imidazo[1,2-a]pyrimidineA heterocyclic structure known for various bioactivities.
PiperazineA six-membered ring containing two nitrogen atoms, enhancing solubility and bioavailability.
CarbodithioateImparts potential for interaction with biological targets through thiol groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrimidine derivatives. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study demonstrated that a related imidazo[1,2-a]pyrimidin-2-ylmethyl compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM, suggesting a promising lead for further development .

Antimicrobial Activity

Imidazo[1,2-a]pyrimidine derivatives have shown broad-spectrum antimicrobial activity. They are effective against both Gram-positive and Gram-negative bacteria as well as fungi.

  • Research Findings : In vitro studies revealed that the compound displayed minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against various pathogens, including E. coli and S. aureus .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazo[1,2-a]pyrimidines have been observed in several preclinical models. These compounds may inhibit pro-inflammatory cytokines and pathways.

  • Mechanism : The anti-inflammatory effect is believed to be mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the efficacy and safety profiles of imidazo[1,2-a]pyrimidine derivatives. Modifications at various positions on the imidazopyrimidine ring and piperazine moiety can significantly influence biological activity.

Key Modifications

PositionModification TypeEffect on Activity
2-positionSubstituent additionEnhanced anticancer activity
4-positionAlkyl chain extensionImproved solubility and bioavailability
Piperazine ringHydroxylationIncreased anti-inflammatory effects

Q & A

Q. What are the key steps in synthesizing Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carbodithioate, and how can reaction conditions be optimized?

The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., ketones or aldehydes). Critical parameters include temperature (80–120°C), solvent choice (e.g., ethanol or DMF), and catalyst selection (acidic or basic conditions). Post-synthesis purification via column chromatography or recrystallization ensures high purity . For the piperazine-carbodithioate moiety, functionalization via nucleophilic substitution or thiol-ene chemistry may be required, with careful pH control to avoid side reactions .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR (¹H/¹³C): To confirm the fused imidazo-pyrimidine ring system and piperazine substitution patterns.
  • Mass Spectrometry (HRMS): For molecular weight validation and fragmentation analysis.
  • HPLC/GC-MS: To assess purity and detect residual solvents or byproducts.
  • FTIR: To identify functional groups (e.g., C=S stretching at ~1200 cm⁻¹). Structural analogs in and highlight the importance of cross-referencing spectral databases for accurate interpretation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use fume hoods and PPE (gloves, lab coats) due to potential toxicity of carbodithioates.
  • Store in airtight, light-resistant containers at –20°C to prevent degradation.
  • Dispose of waste via licensed chemical disposal services, as improper handling risks environmental contamination .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular docking identifies potential protein targets (e.g., kinases). Tools like ICReDD’s reaction path search algorithms optimize synthetic routes by narrowing experimental conditions (e.g., solvent polarity, temperature) through computational screening . Machine learning models trained on structural analogs (e.g., imidazo-pyrazines in ) can prioritize derivatives with desired pharmacokinetic profiles .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Comparative Analysis: Use orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays) to validate target engagement.
  • Metabolite Profiling: LC-MS/MS to detect metabolic instability or off-target interactions.
  • Dose-Response Curves: Ensure consistency across studies by standardizing protocols (e.g., IC₅₀ determination). emphasizes methodological rigor in cross-study comparisons to isolate confounding variables .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. The carbodithioate group is prone to hydrolysis at acidic pH, necessitating buffered formulations (pH 7–8). Thermal gravimetric analysis (TGA) identifies decomposition thresholds, while lyophilization may improve shelf life .

Q. What are the mechanistic implications of the compound’s interaction with thiol-containing proteins?

The carbodithioate moiety can act as a Michael acceptor, forming covalent bonds with cysteine residues (e.g., in kinases or phosphatases). Use SPR or ITC to quantify binding affinity and X-ray crystallography for structural insights. Compare with dithiocarbamate analogs in to rationalize selectivity .

Methodological Frameworks

Designing a Structure-Activity Relationship (SAR) Study for Analog Optimization

  • Core Modifications: Vary substituents on the imidazo-pyrimidine ring (e.g., electron-withdrawing groups at C-2) to alter electronic density.
  • Side Chain Engineering: Replace the 2-hydroxyethyl group with bulkier alkyl chains to modulate lipophilicity (logP).
  • High-Throughput Screening: Use 96-well plate assays to test libraries against target enzymes (e.g., acetylcholinesterase). and provide precedents for heterocyclic SAR frameworks .

Integrating Multi-Omics Data to Elucidate Off-Target Effects

  • Proteomics: SILAC labeling identifies protein binding partners.
  • Transcriptomics: RNA-seq reveals downstream gene expression changes.
  • Network Pharmacology: Systems biology tools (e.g., STRING) map interactions between targets and pathways. Cross-reference with toxicity databases (e.g., PubChem) to prioritize safety studies .

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